5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrazole core linked to a thioxothiazolidin-4-one moiety via a methylene bridge. The structure includes a 4-ethoxy-3-nitrophenyl substituent on the pyrazole ring and an isopropyl group on the thiazolidinone ring. Its molecular formula is C₂₉H₂₃N₅O₅S₂, with an average mass of 577.65 g/mol and a monoisotopic mass of 577.1177 g/mol . The nitro and ethoxy groups on the phenyl ring contribute to its electronic properties, influencing reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry due to the bioactivity of thiazolidinone derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
623935-94-4 |
|---|---|
Molecular Formula |
C24H22N4O4S2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-4-32-20-11-10-16(12-19(20)28(30)31)22-17(14-26(25-22)18-8-6-5-7-9-18)13-21-23(29)27(15(2)3)24(33)34-21/h5-15H,4H2,1-3H3/b21-13- |
InChI Key |
YUAOCVYBKLNCJU-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is constructed by reacting 4-ethoxy-3-nitrobenzaldehyde with phenylhydrazine in ethanol under acidic conditions (HCl, 70°C, 6 hours). This forms a hydrazone intermediate, which undergoes cyclization to yield the pyrazole derivative. Subsequent oxidation of the hydroxymethyl group to an aldehyde is achieved using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 50°C for 4 hours.
Key Reaction Conditions:
Thiazolidinone Ring Formation and Conjugation
The aldehyde intermediate undergoes a Knoevenagel condensation with 3-isopropyl-2-thioxothiazolidin-4-one in the presence of piperidine as a base. The reaction proceeds in refluxing ethanol (80°C, 8 hours), forming the methylene bridge between the pyrazole and thiazolidinone rings.
Optimization Insights:
-
Catalyst: Piperidine (10 mol%) enhances reaction rate and yield.
-
Solvent: Ethanol ensures solubility of both reactants.
-
Yield: 60–68% after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Cyclocondensation Route Using Asymmetric Thioureas
An alternative approach employs pyrazole-based asymmetric thioureas as S,N-binucleophiles in a [2+3]-cyclocondensation reaction with α-halogenated carbonyl compounds.
Synthesis of Pyrazole-Thiourea Intermediate
3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-amine is reacted with carbon disulfide in an alkaline medium (KOH, ethanol, 50°C, 4 hours) to form the corresponding thiourea derivative.
Cyclocondensation with Ethyl 2-Bromoacetate
The thiourea intermediate reacts with ethyl 2-bromoacetate in ethanol under reflux (12 hours), yielding the thiazolidinone ring. The isopropyl group is introduced via alkylation using 2-bromopropane in the presence of K₂CO₃.
Data Summary:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiourea formation | CS₂, KOH, ethanol, 50°C | 82 | 95% |
| Cyclocondensation | Ethyl 2-bromoacetate, ethanol, reflux | 74 | 92% |
| Alkylation | 2-bromopropane, K₂CO₃, DMF | 68 | 89% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
One-Pot Synthesis Protocol
A mixture of 3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , thioglycolic acid , and isopropylamine is irradiated in a microwave reactor (280 W, 110°C, 7 minutes) using ZnCl₂ as a catalyst. The reaction proceeds via simultaneous imine formation and cyclization.
Advantages Over Conventional Heating:
-
Time Reduction: 7 minutes vs. 8 hours.
-
Yield Improvement: 75–80% vs. 60–68%.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range (%) |
|---|---|---|---|
| Multi-Step Synthesis | High purity, scalable | Long reaction times | 60–68 |
| Cyclocondensation | Modular intermediate modification | Requires toxic reagents (CS₂) | 68–74 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 75–80 |
Critical Factors Influencing Synthesis
Solvent Selection
Catalysts
Purification Techniques
-
Column Chromatography: Essential for isolating the final compound (hexane/ethyl acetate gradients).
-
Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.
Scalability and Industrial Feasibility
While laboratory-scale methods achieve moderate yields (60–80%), industrial production requires optimization:
Chemical Reactions Analysis
Types of Reactions
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Tools and Methodologies
- Crystallography : SHELXL and ORTEP-3 were used to resolve the crystal structure of the 4-methylbenzyl analogue, confirming the Z-configuration of the methylene bridge. Similar methods apply to the target compound.
- Synthesis: The target compound was synthesized via a one-pot condensation of 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one in ethanol under reflux .
Biological Activity
The compound 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a complex organic molecule characterized by its unique structural features, including a thiazolidinone ring and a pyrazole moiety. This compound has garnered interest due to its potential pharmacological properties, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer activities.
Structural Characteristics
The molecular formula for this compound is , indicating the presence of various functional groups that may contribute to its biological activity. The presence of the ethoxy and nitrophenyl substituents enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections summarize key findings related to the biological activities of this compound.
Anticancer Activity
Several studies have reported that pyrazole derivatives can act as potent anticancer agents. For instance, derivatives similar to the one have shown inhibitory effects against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The presence of the nitrophenyl group may enhance this activity through mechanisms involving oxidative stress or enzyme inhibition.
Antimicrobial Effects
The thiazolidinone structure has been associated with antimicrobial properties. Compounds featuring this moiety have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival.
Anti-inflammatory Properties
The compound’s potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be attributed to the structural features that allow for interaction with inflammatory mediators.
Table 1: Summary of Biological Activities
Synthetic Pathways
The synthesis of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the pyrazole core through condensation reactions.
- Introduction of the ethoxy and nitrophenyl groups via nucleophilic substitution.
- Construction of the thiazolidinone ring through cyclization reactions involving thioketones.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity can lead to the development of more potent derivatives.
- Mechanistic Studies : Investigating the specific biochemical pathways influenced by this compound will provide insights into its therapeutic potential.
- In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics, efficacy, and safety profile before clinical applications.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the condensation of thiazolidinone precursors and functionalized pyrazole derivatives. Key steps include:
- Knoevenagel condensation between a thiazolidinone carbonyl group and a pyrazole aldehyde to form the methylene bridge .
- Substituent introduction (e.g., ethoxy, nitro groups) via nucleophilic substitution or nitration, requiring precise control of temperature (60–120°C) and solvent polarity (DMF or ethanol) .
- Catalyst selection : Acidic (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., piperidine) are used to enhance reaction rates and yields .
Optimization involves monitoring via TLC/HPLC and adjusting solvent systems (e.g., DMF:EtOH mixtures for recrystallization) to improve purity .
Basic: What spectroscopic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and confirms stereochemistry of the methylene bridge .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~461.6 g/mol) and fragmentation patterns .
- FT-IR : Confirms the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
Advanced: How do substituents (e.g., ethoxy, nitro groups) influence biological activity, and how can SAR studies be designed?
The 3-nitro-4-ethoxyphenyl group enhances electron-withdrawing effects, increasing binding affinity to targets like kinase enzymes . SAR studies should:
Vary substituents : Synthesize analogs with halogens, methyl, or methoxy groups at the 3-/4-positions of the phenyl ring .
Assay selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell viability tests (e.g., MTT assay for anticancer activity) .
Computational modeling : Perform docking studies with proteins like EGFR (PDB ID: 1M17) to predict binding modes .
Advanced: What experimental challenges arise in reconciling contradictory bioactivity data across studies?
Contradictions often stem from:
- Solubility differences : DMSO vs. aqueous buffers may alter compound aggregation, affecting IC₅₀ values .
- Cell line variability : Sensitivity of MCF-7 vs. HeLa cells to nitro-group-mediated ROS generation .
- Assay conditions : Varying pH (6.5 vs. 7.4) impacts thiazolidinone ring stability and activity .
Mitigation : Standardize solvent systems, use isogenic cell lines, and validate results across multiple assays .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (target <5), bioavailability (≥30%), and CYP450 inhibition .
- Molecular dynamics simulations : Evaluate binding free energy (ΔG) to prioritize derivatives with stronger target affinity .
- Metabolite prediction : Use GLORYx to identify metabolic hotspots (e.g., nitro reduction) for structural blocking .
Basic: What purification strategies are critical for isolating high-purity batches?
- Recrystallization : Use DMF/EtOH (1:1) to remove unreacted aldehydes .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves stereoisomers of the methylene bridge .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate nitro-group positional isomers .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?
- pH sensitivity : The thioxo group decomposes at pH >8, requiring buffered solutions (pH 6–7) for biological assays .
- Thermal stability : Degrades above 150°C; store at −20°C in dark to prevent nitro-group photoreduction .
- Light exposure : UV-Vis studies show λmax at 320 nm; protect solutions from light to maintain integrity .
Basic: What are the known biological targets and associated mechanisms of action?
- Kinase inhibition : Targets EGFR and PI3K via competitive binding to ATP pockets .
- Anti-inflammatory activity : Suppresses COX-2 by chelating Fe²⁺ in the catalytic site .
- Anticancer effects : Induces apoptosis in HeLa cells through ROS-mediated mitochondrial dysfunction .
Advanced: How can researchers address low yields in the final condensation step?
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min, improving yields by 20–30% .
- Catalyst screening : Transition metals (e.g., ZnCl₂) enhance electrophilicity of the aldehyde group .
- Solvent optimization : Switch from ethanol to acetonitrile increases polarity, favoring product precipitation .
Advanced: What strategies validate target engagement in cellular models?
- Pull-down assays : Biotinylated probes capture compound-protein complexes for LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation to confirm binding .
- CRISPR knockouts : Ablate putative targets (e.g., EGFR) to assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
